3-ブチル-2-メルカプト-3H-キナゾリン-4-オン

説明

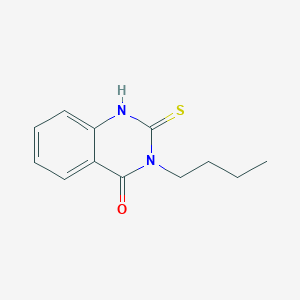

3-Butyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound with the molecular formula C12H14N2OS and a molecular weight of 234.317. This compound is known for its unique structure, which includes a quinazolinone core substituted with a butyl group and a mercapto group.

科学的研究の応用

3-Butyl-2-mercapto-3H-quinazolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

3-Butyl-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . .

Mode of Action

Quinazolinones, in general, are known to interact with various biological targets due to their versatile chemical structure . The sulfur atom in the 2-mercapto group might play a crucial role in binding to the target proteins, but further studies are needed to confirm this hypothesis.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by quinazolinones, it can be inferred that multiple pathways might be affected .

Result of Action

Quinazolinones are known to exhibit a wide range of biological activities, suggesting that they might induce various cellular responses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2-mercapto-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and introduction of the butyl and mercapto groups. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide .

Industrial Production Methods: While specific industrial production methods for 3-Butyl-2-mercapto-3H-quinazolin-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 3-Butyl-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced quinazolinone derivatives.

Substitution: Alkyl or aryl-substituted quinazolinone derivatives.

類似化合物との比較

2-Mercapto-3H-quinazolin-4-one: Lacks the butyl group, which may affect its biological activity and solubility.

3-Butyl-4H-quinazolin-2-one: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.

3-Butyl-2-mercapto-4H-quinazoline: Similar structure but different tautomeric form, which can affect its reactivity and biological activity.

Uniqueness: 3-Butyl-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the butyl and mercapto groups, which contribute to its distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

生物活性

3-Butyl-2-mercapto-3H-quinazolin-4-one, a member of the quinazolinone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound 3-butyl-2-mercapto-3H-quinazolin-4-one is characterized by the presence of a butyl group and a thiol (mercapto) functional group attached to the quinazolinone core. This structure is believed to enhance its lipophilicity, potentially improving its cellular uptake and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 3-butyl-2-mercapto-3H-quinazolin-4-one:

- Antibacterial Effects : Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes.

- Antifungal Activity : The compound also demonstrates antifungal properties, showing effectiveness against Candida albicans in laboratory settings.

The biological activity of 3-butyl-2-mercapto-3H-quinazolin-4-one is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes crucial for microbial survival, thereby disrupting metabolic pathways essential for growth .

- DNA Interaction : The compound may interact with DNA, leading to disruptions in replication and transcription processes, which is particularly relevant in cancer cells where uncontrolled proliferation occurs .

- Cell Signaling Modulation : Preliminary studies suggest that it may influence cell signaling pathways, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several notable studies have contributed to the understanding of the biological activity of this compound:

- Analgesic and Anti-inflammatory Activities : A study synthesized various derivatives of 3-butyl-2-substituted amino quinazolinones, identifying that certain derivatives exhibited significant analgesic and anti-inflammatory effects, outperforming standard treatments like diclofenac sodium .

- Antituberculosis Potential : Quinazolinone derivatives have been explored for their anti-tuberculosis activity, with some compounds demonstrating effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis . While specific data on 3-butyl-2-mercapto-3H-quinazolin-4-one in this context is limited, its structural similarity suggests potential for further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 3-butyl-2-mercapto-3H-quinazolin-4-one | Significant against MRSA | Enzyme inhibition, DNA interaction |

| 3-Ethylquinoxalin-2(1H)-one | Moderate | Enzyme inhibition |

| 3-Methylquinoxalin-2(1H)-one | Low | Unknown |

Future Directions

Research on 3-butyl-2-mercapto-3H-quinazolin-4-one is ongoing, focusing on:

- Dosage Effects : Studies are being conducted to assess how varying dosages affect its efficacy and toxicity in animal models.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing therapeutic applications.

- Combination Therapies : Investigating its potential synergistic effects with other antimicrobial agents could enhance treatment efficacy against resistant strains.

特性

IUPAC Name |

3-butyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMVQTWMNLKAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364333 | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-07-5 | |

| Record name | 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13906-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。